4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both a thiophene and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the monoamine oxidase b (mao-b) enzyme .
Mode of Action
Based on the structural similarity to other thiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and exhibit antimicrobial activity .
Result of Action
Similar compounds have been reported to exhibit antimicrobial and antiproliferative activities .
Action Environment
The action, efficacy, and stability of 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. This reaction is often carried out in the presence of glacial acetic acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different functional groups using reagents like arylboronic acids in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and arylboronic acids under basic conditions.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives .
Scientific Research Applications
4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal species.
Medicine: Studied for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
4-(4-Bromophenyl)-1,3-thiazol-2-amine: Shares a similar structure but with a phenyl ring instead of a thiophene ring.
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Another thiophene derivative with notable biological activities.
Uniqueness: 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine is unique due to the presence of both thiophene and thiazole rings, which contribute to its diverse chemical reactivity and potential biological activities. Its ability to undergo various substitution reactions and its promising antimicrobial and anticancer properties make it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S2/c8-4-1-6(11-2-4)5-3-12-7(9)10-5/h1-3H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIORNBJZBILQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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